(1S,2S,5R,6S,7S)-6,8,8-Trimethyl-3-azatricyclo[5.1.1.02,5]nonan-4-one
Overview
Description
(1S,2S,5R,6S,7S)-6,8,8-Trimethyl-3-azatricyclo[5.1.1.02,5]nonan-4-one is a useful research compound. Its molecular formula is C11H17NO and its molecular weight is 179.26. The purity is usually 95%.
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Scientific Research Applications
Synthesis Techniques and Structural Analysis : Research has been conducted on the synthesis and crystal structure of similar compounds, demonstrating the development of novel methods and the analysis of their molecular structure through techniques like X-ray crystallography, mass spectrometry, and NMR spectroscopy (Williams et al., 2017).
Application in Organic Chemistry : These compounds are often used in organic chemistry for exploring new synthetic pathways and understanding molecular interactions. Studies have focused on the synthesis of various functionally substituted heteroanalogs, highlighting their potential as biologically active substances (Baeva et al., 2014).
Development of Chiral Molecules : Investigations into the enzymatic hydrolysis of related compounds have been conducted, contributing to the field of stereochemistry and the development of optically active molecules (Naemura et al., 1989).
Potential in Pharmaceutical Research : While explicitly excluding drug use and dosage, it's noteworthy that derivatives of these compounds have been synthesized and analyzed for their potential in pharmaceutical applications. This includes studies on compounds with possible hypotensive and antiarrhythmic activities (Mariani et al., 1982).
Investigating Transition-State Mimics : Some research has focused on understanding the structure and reactivity of twisted amides, which are significant for mimicking transition states in enzyme-catalyzed processes (Komarov et al., 2015).
Properties
IUPAC Name |
(1S,2S,5R,6S,7S)-6,8,8-trimethyl-3-azatricyclo[5.1.1.02,5]nonan-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-5-6-4-7(11(6,2)3)9-8(5)10(13)12-9/h5-9H,4H2,1-3H3,(H,12,13)/t5-,6-,7+,8+,9-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYJCUNKVHDGMKK-ABXGFROZSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2CC(C2(C)C)C3C1C(=O)N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]2C[C@@H](C2(C)C)[C@H]3[C@@H]1C(=O)N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80653598 | |
Record name | (1S,2S,5R,6S,7S)-6,8,8-Trimethyl-3-azatricyclo[5.1.1.0~2,5~]nonan-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80653598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1000304-40-4 | |
Record name | (1S,2S,5R,6S,7S)-6,8,8-Trimethyl-3-azatricyclo[5.1.1.0~2,5~]nonan-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80653598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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